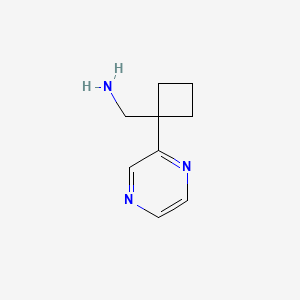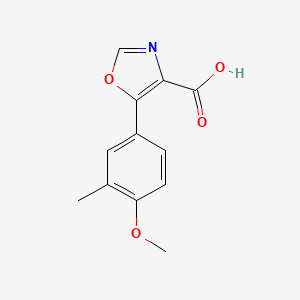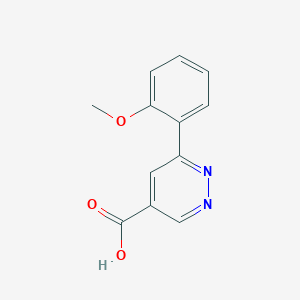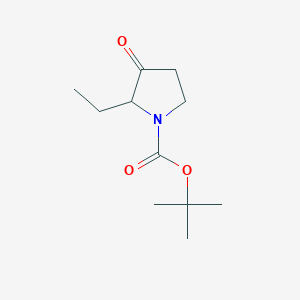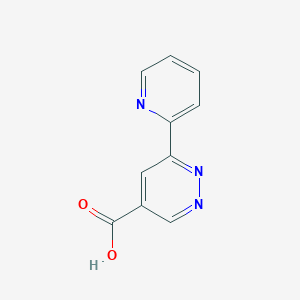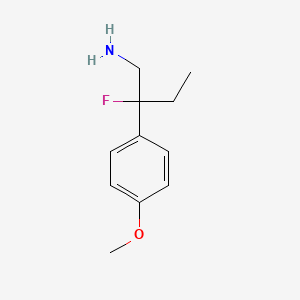
2-氟-2-(4-甲氧基苯基)丁烷-1-胺
描述
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine, also known as FMBA, is an organic compound that is used in a variety of scientific research applications. FMBA has a broad range of properties that make it useful in numerous fields, including organic synthesis, drug design, and biochemistry. FMBA is a versatile building block for the synthesis of various compounds, and its mechanism of action has been studied in detail.
科学研究应用
药理学:抗抑郁症研究
在药理学中,这种化合物已被探索用于合成NMDA 受体亚型 NR2B 的拮抗剂 。这些拮抗剂在抗抑郁症的研究中很重要,因为它们可以调节参与情绪调节的 NMDA 受体,并可能为治疗抑郁症提供新的途径。
材料科学:低表面能涂层
该化合物用于生产功能性全氟聚醚和(甲基)丙烯酸酯低聚物 。这些材料对于创建低表面能涂层至关重要,这些涂层可用于创建不粘表面、自润滑机器零件以及抗污染和抗污渍的涂层。
环境科学:安全性和有效性研究
2-氟-2-(4-甲氧基苯基)丁烷-1-胺:是作为动物饲料添加剂的安全性有效性评估的一组化合物的一部分 。还评估了这些化合物的环境影响,以确保它们不会对生态系统造成过度的伤害。
分析化学:Leimgruber-Batcho 反应
该化合物用于分析化学,特别是在Leimgruber-Batcho 反应 中,这是一种合成吲哚的方法,吲哚是许多天然产物和药物中的核心结构。
生物化学:生物活性分子的合成
在生物化学中,2-氟-2-(4-甲氧基苯基)丁烷-1-胺作为合成各种生物活性分子的构建单元。这些包括用作GSK-3β 抑制剂 的化合物,这些化合物在研究阿尔茨海默病和双相情感障碍等疾病中很重要。
工业应用:抗血栓药物的合成
在工业上,它是Suzuki-Miyaura 交叉偶联反应 中的反应物,该反应用于合成抗血栓药物。这些药物对于预防高危患者的血栓至关重要。
动物饲料中的香料
该化合物是化学组 21 的一部分,该组包括用作动物饲料香料的芳香酮和相关的酯类。欧洲食品安全局已开展研究,以确定这些化合物对所有动物物种的安全性和有效性 。
有机合成:烷基化反应的前体
在有机合成中,2-氟-2-(4-甲氧基苯基)丁烷-1-胺用作烷基化反应的前体 。这个过程对于创建广泛的有机化合物至关重要,包括药物和农用化学品。
作用机制
Target of Action
Similar compounds have been shown to interact with various proteins such as tyrosine-protein kinases and ligand-activated transcription factors . These proteins play crucial roles in cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .
Mode of Action
It can be inferred that the compound may interact with its targets through mechanisms such as free radical reactions , nucleophilic substitution, and oxidation . These interactions can lead to changes in the structure and function of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to angiogenesis, vascular development, and vascular permeability . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects on cellular functions .
Result of Action
Based on the potential targets and pathways mentioned above, it can be inferred that the compound may influence cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .
生化分析
Biochemical Properties
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine and biomolecules can be studied using techniques such as enzyme assays and protein binding studies .
Cellular Effects
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. The effects of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine on cells can be investigated using cell culture experiments and molecular biology techniques .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine involves its interactions with biomolecules at the molecular level. This compound may bind to specific receptors or enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its activity. Long-term exposure to 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may also result in changes in cellular function, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects. For instance, high doses of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may cause cellular toxicity or organ damage. The dosage effects of this compound can be studied using animal experiments and dose-response studies .
Metabolic Pathways
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine is involved in various metabolic pathways. It may be metabolized by specific enzymes, leading to the formation of metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The metabolic pathways of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be studied using techniques such as mass spectrometry and metabolic profiling .
Transport and Distribution
The transport and distribution of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine within cells and tissues involve specific transporters and binding proteins. This compound may be transported across cell membranes by active or passive transport mechanisms. Once inside the cells, it may bind to specific proteins, influencing its localization and accumulation. The transport and distribution of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be studied using techniques such as fluorescence microscopy and radiolabeling .
Subcellular Localization
The subcellular localization of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine affects its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. The subcellular localization of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be studied using techniques such as immunofluorescence and subcellular fractionation .
属性
IUPAC Name |
2-fluoro-2-(4-methoxyphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-11(12,8-13)9-4-6-10(14-2)7-5-9/h4-7H,3,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBZXYOQKVJNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



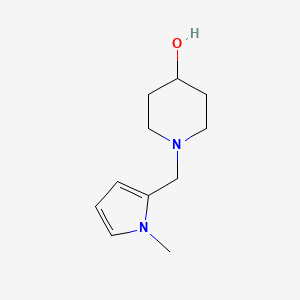
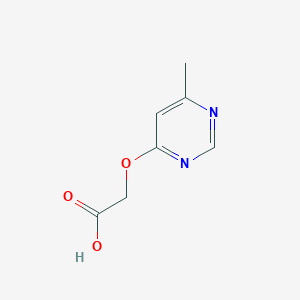
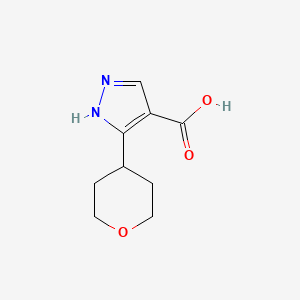
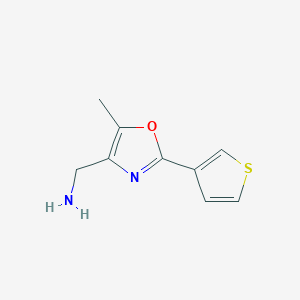
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1470245.png)
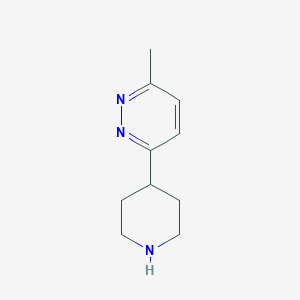
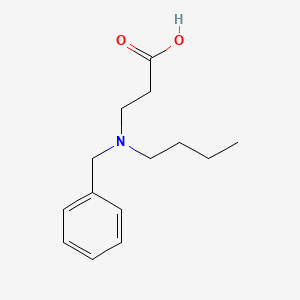
![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile](/img/structure/B1470250.png)

